![molecular formula C15H16ClN3OS B4085879 N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B4085879.png)
N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide
Overview
Description
N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a chlorophenyl group, a dimethylpyrimidinyl group, and a sulfanyl linkage, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-chlorobenzoic acid with 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis under controlled temperature and pressure conditions.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction progress.
Purification: Using industrial-scale purification methods such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
- N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide
Uniqueness
N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-9-8-10(2)18-15(17-9)21-11(3)14(20)19-13-6-4-12(16)5-7-13/h4-8,11H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAZEGNVWQUBSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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